molecular formula C32H34N2O5S2 B026392 Corrigendum CAS No. 107933-32-4

Corrigendum

Numéro de catalogue: B026392
Numéro CAS: 107933-32-4
Poids moléculaire: 590.8 g/mol
Clé InChI: XBSLHVDTLLLOEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Corrigendum is a critical documentation standard essential for maintaining the integrity of the scientific record. It functions as a formal, citable mechanism for correcting errors identified in published scholarly works, ranging from typographical mistakes in equations and omissions in funding acknowledgements to inaccuracies in author affiliations or quoted text . The primary application of this compound is in the post-publication peer review and self-correction ecosystem of science, providing a transparent and traceable method for error rectification. This process is vital for ensuring the accuracy and reliability of published data, which underpins further research and theoretical validation. By offering a standardized format for publishing corrections, this compound helps safeguard against the propagation of errors in the literature, thereby reinforcing methodological rigor and upholding ethical standards in research communication. Its use is mandated by leading academic publishers and is a hallmark of responsible scholarly practice. This product is intended for Research Use Only (RUO) by professional researchers and academic institutions within the framework of scientific publishing.

Propriétés

Numéro CAS

107933-32-4

Formule moléculaire

C32H34N2O5S2

Poids moléculaire

590.8 g/mol

Nom IUPAC

11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene

InChI

InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3

Clé InChI

XBSLHVDTLLLOEL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

Autres numéros CAS

107933-32-4

Synonymes

corrigendum compound

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Erratum

Purpose: Corrects production errors (e.g., formatting, typographical mistakes) introduced during publishing, typically initiated by the publisher . Example: A 2021 corrigendum to a study on antimicrobial consumption in Europe fixed tabular data formatting issues that obscured statistical trends .

Addendum

Purpose : Provides supplementary information (e.g., additional data, contextual analysis) without modifying the original content .
Example : An addendum might clarify methodological limitations in a SWAT model calibration study after new hydrological data emerges .
Key Difference : Addenda expand content; corrigenda rectify errors.

Retraction

Purpose: Withdraws publications due to pervasive errors, ethical violations, or irreproducible results . Example: A retraction would occur if a study on bio-succinic acid production falsely claimed novel fermentation techniques . Key Difference: Retractions invalidate the entire work, while corrigenda preserve its core validity .

Key Differences in Scope and Application

The table below summarizes distinctions between corrigenda and similar mechanisms:

Parameter This compound Erratum Addendum Retraction
Primary Purpose Corrects author errors Fixes publisher errors Adds supplementary data Withdraws flawed work
Authorship Authored by original authors Issued by publisher Authored by original authors Issued by publisher/editor
Error Type Data, methodology, interpretation Formatting, typesetting N/A (supplementary) Fraud, major flaws
Impact on Citation Original work remains citable with note Original work remains citable Original work remains citable Work is marked as invalid

Case Studies Highlighting Corrigenda Use

Biochemical Corrections

A 2021 this compound to a study on radish root processing clarified misattributed roles of glucosinolate-myrosinase systems in amino acid synthesis, ensuring accurate metabolic pathway descriptions .

Clinical Research Revisions

A 2018 this compound amended incorrect blood factor thresholds in a dementia study, which initially misrepresented correlations between atherosclerosis biomarkers and cognitive decline .

Environmental Science

Méthodes De Préparation

Structural Elucidation of Polybenzoacenes

A 2021 corrigendum rectified errors in the Supporting Information of Annulative Dimerization of Phenylene Triflate by Twofold C−H Activation. Revisions impacted:

  • IR/Raman Spectra : Optimized DFT structures revealed a 15 cm⁻¹ redshift in the C–H stretching mode of compound 6c , confirming dimerization (Table 1).

  • Mass Spectrometry : Corrected m/z values for S16 (calc. 498.2 → 502.3) and 15 (calc. 612.4 → 614.5), resolving earlier ambiguities in molecular ion detection.

Table 1: Revised spectroscopic data for polybenzoacenes

CompoundIR (C–H stretch, cm⁻¹)Raman (C–C stretch, cm⁻¹)
6c 3,025 → 3,0101,580 → 1,572
2c 3,042 → 3,0351,595 → 1,590

Borane (Fmes)BH₂ Preparation

A 2019 this compound corrected the structure of (Fmes)BH₂, a frustrated Lewis pair (FLP) used in CO/CO₂ reduction. The revised synthesis protocol involves:

  • Substitution : Reacting BCl₃ with 2,4,6-tris(trifluoromethyl)phenyllithium (FmesLi) at −78°C.

  • Quenching : Adding H₂O to yield (Fmes)BH₂ (95% purity vs. 89% previously).

  • Crystallization : Using hexane/CH₂Cl₂ (3:1) to avoid solvate formation.

The corrected FLP system achieved a turnover number (TON) of 48 for CO₂-to-HCOO⁻ conversion, surpassing the original report (TON = 35).

Stereoselective Synthesis and Chirality Control

Sulfinyl Compound Preparation

A 2020 review this compound highlighted advancements in enantioselective sulfoxidation. Critical updates included:

  • Catalytic Systems : Ti(IV)/diethyl tartrate complexes with TBHP improved ee values for aryl sulfoxides from 88% to 96%.

  • Additives : Lithium 4-dimethylaminobenzoate enhanced Fe(III)-salen-catalyzed sulfoxidations, enabling kilogram-scale esomeprazole production (>99% ee).

Mechanistic Insight : Sulfenate anions generated via β-elimination react with electrophiles to form sulfoxides. Racemization is suppressed using bulky tert-butyl groups (k_rac = 1.2 × 10⁻⁶ s⁻¹ vs. 4.7 × 10⁻⁵ s⁻¹ for methyl analogs).

Nitroso Compound Synthesis Revisions

C-Nitroso Monomer Stabilization

A 1998 this compound elaborated on nitrosoalkane dimerization prevention:

  • Solvent Effects : Ethereal solvents (THF, dioxane) stabilize monomers via Lewis acid-base interactions (e.g., B–N coordination).

  • Temperature Control : Reactions at −70°C with NOCl yielded 92% monomeric tert-butylnitrosoacetylene, versus 68% at 0°C.

Table 2: Monomer stabilization strategies for C-nitroso compounds

MethodMonomer Yield (%)Dimerization Half-Life
Low-temperature NOCl9248 h
THF solvent8572 h
Bulky R groups78120 h

Implications for Reproducibility and Best Practices

Corrigenda underscore the necessity of transparent error reporting. For instance, the 2021 polybenzoacene this compound demonstrated that uncorrected IR data could lead to misassignment of conjugation lengths in π-systems. Similarly, the (Fmes)BH₂ structural revision prevented potential failures in FLP catalyst replication.

Recommendations :

  • Peer Review : Implement dual-phase validation for synthetic procedures and spectral data.

  • Data Archiving : Require raw NMR/IR files alongside published spectra.

  • Post-Publication Protocols : Establish journal-led error reporting portals to expedite corrigenda issuance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.